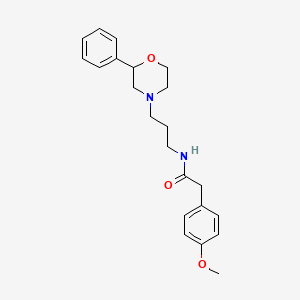
2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)acetamide, also known as MPAPA, is a chemical compound that has been studied for its potential use in scientific research. It belongs to a class of compounds known as acetamides and has been found to have interesting biochemical and physiological effects.
科学的研究の応用
Metabolic Activation and Carcinogenicity Studies
The metabolism of chloroacetamide herbicides, including compounds structurally related to 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)acetamide, has been extensively studied in human and rat liver microsomes. These studies aimed to understand the metabolic activation pathways that might lead to carcinogenicity. Important intermediates, such as 2-chloro-N-(2,6-diethylphenyl)acetamide, have been identified, and the metabolism of these compounds involves complex pathways leading to DNA-reactive products. The comparative metabolism studies highlight the importance of understanding the metabolic activation of such compounds to assess their potential carcinogenic risks (Coleman et al., 2000).
Inhibitory Activity and Antidiabetic Potential
Research into the derivatives of 2-(4-methoxyphenyl) ethyl acetamide has shown potential inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drug development. These derivatives have shown significant IC(50) values, indicating their potential as antidiabetic agents. This suggests that modifications to the 2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)acetamide structure could yield compounds with valuable biological activities, supporting ongoing research into therapeutic applications for diabetes (Saxena et al., 2009).
Green Synthesis of Intermediates for Dye Production
The green synthesis of related acetamide derivatives has been explored for producing intermediates for azo disperse dyes. A novel catalyst was developed for the hydrogenation process, showing high activity, selectivity, and stability. This research indicates the potential of environmentally friendly methods in producing valuable chemical intermediates, highlighting the importance of sustainable chemical processes in the industry (Zhang Qun-feng, 2008).
Anticonvulsant Properties of Acetamide Derivatives
Studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have revealed their structural conformation and potential anticonvulsant activities. The crystal structure analysis and stereochemical comparisons suggest that certain molecular features of these compounds may be responsible for their biological activity. This research contributes to the understanding of the structural basis for the anticonvulsant effects of acetamide derivatives, offering insights into the design of new therapeutic agents (Camerman et al., 2005).
Chemoselective Acetylation for Antimalarial Drug Synthesis
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, facilitated by immobilized lipase, represents a significant advancement in the synthesis of intermediates for antimalarial drugs. This process optimization study underscores the importance of enzymatic catalysis in achieving selective and efficient synthesis pathways, demonstrating the potential for producing key intermediates for pharmaceutical applications in a more sustainable manner (Magadum & Yadav, 2018).
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-10-8-18(9-11-20)16-22(25)23-12-5-13-24-14-15-27-21(17-24)19-6-3-2-4-7-19/h2-4,6-11,21H,5,12-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWZEXRBOBPIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(3-(2-phenylmorpholino)propyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

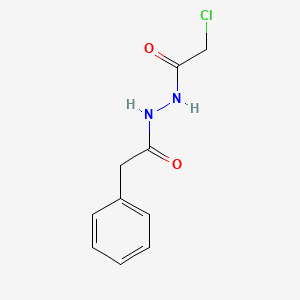
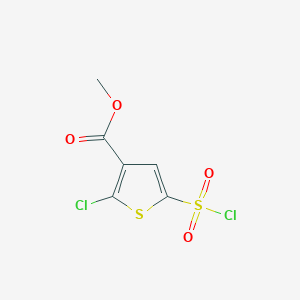
![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2458080.png)
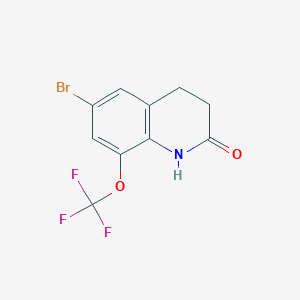
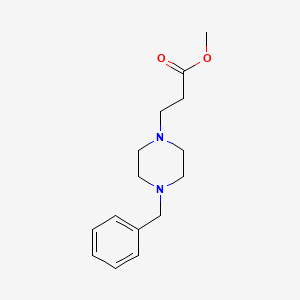
![8-(4-fluorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2458084.png)
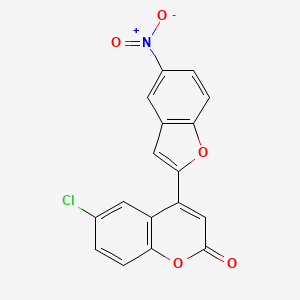
![2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2458090.png)
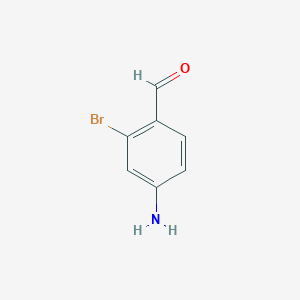
![3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2458092.png)
![2-[(2,4-Dichlorophenoxy)methyl]-1-ethylbenzimidazole](/img/structure/B2458095.png)
![N-cyclohexyl-2-[5-(4-ethylphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2458097.png)
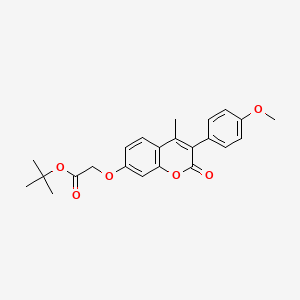
![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2458099.png)